An In-depth Technical Guide to 2-Amino-3,5-dichlorobenzoic Acid (CAS 2789-92-6)
An In-depth Technical Guide to 2-Amino-3,5-dichlorobenzoic Acid (CAS 2789-92-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, reactivity, handling, and analytical methodologies for 2-Amino-3,5-dichlorobenzoic acid. As a key starting material and intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of this compound's characteristics is essential for its effective and safe utilization in research and development.
Core Molecular and Physicochemical Profile
2-Amino-3,5-dichlorobenzoic acid, also known as 3,5-dichloroanthranilic acid, is a disubstituted aromatic carboxylic acid. The presence of an amine group, a carboxylic acid moiety, and two chlorine atoms on the benzene ring imparts a unique combination of reactivity and physical properties.
Structural and General Information
| Identifier | Value |
| CAS Number | 2789-92-6[1][2][3] |
| Molecular Formula | C₇H₅Cl₂NO₂[2][3][4] |
| Molecular Weight | 206.02 g/mol [2][3][4] |
| IUPAC Name | 2-Amino-3,5-dichlorobenzoic acid[4] |
| Synonyms | 3,5-Dichloroanthranilic acid[4] |
| InChIKey | KTHTXLUIEAIGCD-UHFFFAOYSA-N[3] |
| SMILES | Nc1c(Cl)cc(Cl)cc1C(O)=O |
Physicochemical Properties
A summary of the key physicochemical data is presented below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| Appearance | White to pale yellow or brown crystalline powder. | [2][5] |
| Melting Point | 226-230 °C | [1][2][6] |
| Boiling Point | 344 °C | [2] |
| Solubility | Slightly soluble in water. | [2] |
| pKa | 4.20 | [2] |
| Vapor Pressure | 2.5 x 10⁻⁵ mm Hg at 25 °C | [2] |
| LogP (Partition Coefficient) | 3.84 | [2] |
Spectroscopic Characterization
Mass Spectrometry (MS)
Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase and can aid in identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 205.97701 | 135.8 |
| [M+Na]⁺ | 227.95895 | 146.6 |
| [M-H]⁻ | 203.96245 | 138.0 |
| (Data from PubChemLite)[7] |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-3,5-dichlorobenzoic acid is expected to exhibit characteristic absorption bands corresponding to its functional groups. Based on the analysis of related aminobenzoic acids, the following peaks are anticipated:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
O-H stretching: A broad band from 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group.
-
C=O stretching: A strong absorption band around 1660-1700 cm⁻¹ from the carboxylic acid carbonyl group.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching: Strong bands in the fingerprint region, typically around 600-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern of the aromatic ring.
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and chloro groups. Additionally, a broad signal for the two amine protons and a signal for the carboxylic acid proton will be present, with the latter two being exchangeable with D₂O.
-
¹³C NMR: The spectrum will display seven distinct signals: one for the carbonyl carbon of the carboxylic acid and six for the aromatic carbons. The chemical shifts will be characteristic of the substitution pattern.
Chemical Reactivity and Synthetic Applications
2-Amino-3,5-dichlorobenzoic acid serves as a versatile building block in organic synthesis, primarily due to the reactivity of its amino and carboxylic acid functional groups.
Key Reactions
-
Amide Formation: The carboxylic acid can be converted to an acid chloride, which then readily reacts with amines to form amides. Alternatively, direct coupling with amines can be achieved using standard peptide coupling reagents. This reactivity has been exploited in the synthesis of derivatives with phytotoxic action, such as N,N-di,sec-butylamides[8].
-
Esterification: The carboxylic acid can be esterified under acidic conditions with various alcohols.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid)[9]. This diazonium intermediate is highly versatile and can be used in a variety of subsequent reactions, including Sandmeyer reactions to introduce other functional groups or deamination to remove the amino group. For instance, it can be diazotized and subsequently deaminated to yield 3,5-dichlorobenzoic acid.
-
Benzyne Precursor: As a derivative of anthranilic acid, this compound can serve as a precursor for the generation of the corresponding benzyne intermediate[4].
Illustrative Synthetic Workflow: Diazotization and Deamination
The conversion of 2-Amino-3,5-dichlorobenzoic acid to 3,5-dichlorobenzoic acid is a key transformation. The general workflow for such a reaction is depicted below.
Caption: General workflow for the conversion of 2-Amino-3,5-dichlorobenzoic acid to 3,5-dichlorobenzoic acid.
Analytical Methodologies
The purity and concentration of 2-Amino-3,5-dichlorobenzoic acid are typically assessed using chromatographic and titrimetric methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a suitable technique for the analysis of this compound and its isomers. While a specific validated method for this exact isomer is not publicly available, methods for related dichlorobenzoic acids can be adapted.
Starting Point for Method Development:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.01 M ammonium acetate, pH 2.5) and an organic modifier like methanol or acetonitrile.
-
Flow Rate: Approximately 1.0-1.2 mL/min.
-
Detection: UV detection at around 210 nm.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like methanol.
This method should be validated according to ICH guidelines for parameters such as selectivity, precision, linearity, accuracy, and robustness before implementation.
Titration
The purity of 2-Amino-3,5-dichlorobenzoic acid can also be determined by acid-base titration, where the carboxylic acid moiety is titrated with a standardized solution of a strong base.
Safety, Handling, and Storage
Proper handling and storage procedures are crucial when working with 2-Amino-3,5-dichlorobenzoic acid to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification
-
GHS Classification: Causes skin irritation (Category 2) and serious eye irritation (Category 2A)[1]. The toxicological properties have not been fully investigated[2].
-
Routes of Exposure: Ingestion, inhalation, skin contact, and eye contact[2].
Recommended Handling Procedures
-
Use in a well-ventilated area, preferably in a chemical fume hood[2].
-
Avoid generating dust[2].
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[2].
-
Wash hands thoroughly after handling[1].
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[2].
-
Keep away from incompatible substances, such as strong oxidizing agents[2].
Stability and Reactivity
-
The compound is stable under normal temperatures and pressures[2].
-
It is incompatible with strong oxidizing agents[2].
-
Hazardous decomposition products upon combustion may include hydrogen chloride, carbon monoxide, and nitrogen oxides[2].
Conclusion
2-Amino-3,5-dichlorobenzoic acid is a valuable chemical intermediate with a well-defined set of properties. Its utility in the synthesis of more complex molecules is underpinned by the reactivity of its amine and carboxylic acid functional groups. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is paramount for its successful application in research and development endeavors.
References
- Tokyo Chemical Industry Co., Ltd. (2025, November 6). SAFETY DATA SHEET: 2-Amino-3,5-dichlorobenzoic Acid.
- ChemicalBook. (n.d.). 2-Amino-3,5-dichlorobenzoic acid(2789-92-6).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-3,5-dichlorobenzoic Acid | 2789-92-6.
- Baruffini, A., & Borgna, P. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica, 33(4), 281–287.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 2-Amino-3,6-dichlorobenzoic acid 95%.
- An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid. (2026, March 2). RSC Advances.
- Pharmaffiliates. (n.d.). CAS No : 2789-92-6 | Product Name : 2-Amino-3,5-dichlorobenzoic acid.
- LookChem. (2025, May 20). 2-amino-3,5-dichlorobenzoic acid - 2789-92-6, C7H5Cl2NO2, density, melting point, boiling point, structural formula, synthesis.
- PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid.
- Sigma-Aldrich. (n.d.). 3,5-Dichloroanthranilic acid.
- PubChemLite. (n.d.). 2-amino-3,5-dichlorobenzoic acid (C7H5Cl2NO2).
- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
- Thermo Fisher Scientific. (2026, February 22). 2-Amino-3,5-dichlorobenzoic acid, 97%.
- Matrix Fine Chemicals. (n.d.). 2-AMINO-3,5-DICHLOROBENZOIC ACID | CAS 2789-92-6.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Organic Chemistry Portal. (n.d.). Diazotisation.
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